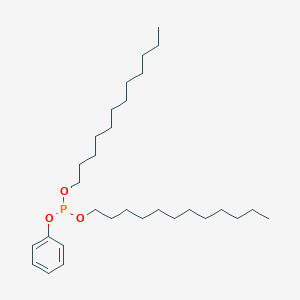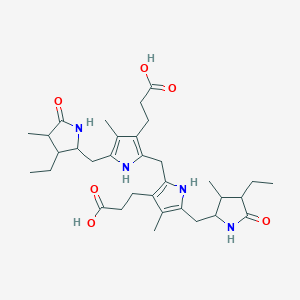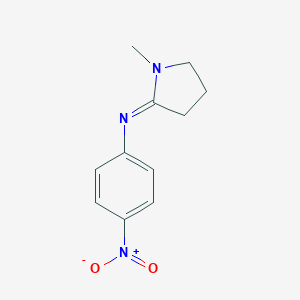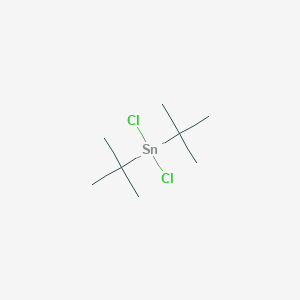
Di-tert-butyldichlorostannane
Overview
Description
Di-tert-butyldichlorostannane is a useful research compound. Its molecular formula is C8H18Cl2Sn and its molecular weight is 303.84 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Ferrocenyl-Containing Silanediols Synthesis : Di-tert-butyldichlorostannane is used to form ferrocenylsilanediols, leading to the formation of distannadisiloxane. This demonstrates its role in synthesizing complex organometallic structures (Reyes-García, Cervantes-Lee, & Pannell, 2001).
Stannane Reactions with Aryllithium Compounds : this compound's reaction with sterically congested aryllithium compounds leads to compounds showing restricted rotation around the Sn-C(Ar) bond at room temperature (Weidenbruch, Schäfers, Peters, & Schnering, 1990).
Tetrastannacyclobutanes Functionalization : The reaction of this compound with magnesium leads to novel monofunctionalized cyclostannanes, characterized by NMR and X-ray analysis. This highlights its potential in the synthesis of specialized organometallic compounds (Lechner et al., 2009).
Chemical Reactions and Properties
Formation of Tetrakis(di-tert-butylmethylsilyl)distannene : Through a coupling reaction, this compound contributes to the formation of Tetrakis(di-tert-butylmethylsilyl)distannene, a compound with unique structural properties and reactivity (Fukawa, Lee, Nakamoto, & Sekiguchi, 2004).
Mixed Distannoxane Dimers Synthesis : Di-tert-butyltin oxide's reaction with this compound results in mixed distannoxanes, which undergo rearrangements to form different compounds in solution. This demonstrates its utility in creating compounds with varying stability and reactivity profiles (Dakternieks et al., 1997).
Role in Hydrolysis of Organophosphorus Pesticides : In studying the hydrolysis of terbufos, di-tert-butyl disulfide, a product formed in degradation, was identified. This research provides insight into the environmental impact and degradation pathways of pesticides, though di-tert-butyl disulfide is indirectly related to this compound (Hong, Win, & Pehkonen, 1998).
Environmental Impact
- Synthetic Phenolic Antioxidants and Environmental Impact : While not directly related to this compound, studies on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol, which bear structural similarities, provide insights into their environmental occurrence, human exposure, and toxicity. This research emphasizes the need for understanding the environmental behaviors of such compounds (Liu & Mabury, 2020).
Mechanism of Action
Target of Action
Di-tert-butyldichlorostannane is an organotin compound
Mode of Action
It’s known that organotin compounds can interact with biological targets through coordination bonds . The tin atom in the organotin compound can form bonds with electron-rich atoms such as oxygen, nitrogen, and sulfur present in biological molecules .
Biochemical Pathways
Organotin compounds, in general, can interfere with various biochemical processes, including enzymatic reactions and signal transduction pathways .
Pharmacokinetics
Organotin compounds are generally lipophilic, which allows them to cross biological membranes and distribute throughout the body .
Result of Action
Organotin compounds can cause various cellular effects, including changes in cell morphology, inhibition of cell proliferation, and induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and bioavailability . Additionally, factors such as pH and temperature can influence its stability and activity .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Di-tert-butyldichlorostannane can be achieved through a Grignard reaction followed by a transmetallation reaction.", "Starting Materials": [ "Tin tetrachloride", "Magnesium", "Di-tert-butyl ether", "Bromobutane", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Prepare Grignard reagent by reacting magnesium with bromobutane in diethyl ether solvent.", "Step 2: Add tin tetrachloride to the Grignard reagent and stir for several hours to form the intermediate tert-butyl magnesium chloride stannate.", "Step 3: Add di-tert-butyl ether to the reaction mixture and stir for several hours to form Di-tert-butyldichlorostannane.", "Step 4: Quench the reaction with hydrochloric acid to obtain the final product." ] } | |
CAS No. |
19429-30-2 |
Molecular Formula |
C8H18Cl2Sn |
Molecular Weight |
303.84 g/mol |
IUPAC Name |
ditert-butyltin(2+);dichloride |
InChI |
InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
PEGCFRJASNUIPX-UHFFFAOYSA-L |
SMILES |
CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl |
Canonical SMILES |
CC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-] |
| 19429-30-2 | |
Pictograms |
Corrosive; Acute Toxic |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Di-tert-butyldichlorostannane be used to synthesize cyclic organotin compounds?
A1: Yes, this compound can react with specific cyclic compounds containing nitrogen, leading to ring cleavage and the formation of new organotin compounds. For instance, it reacts with diazadistannetidine, cleaving its four-membered ring to form 1,3-Dichlorostannazane. [] This new compound can then undergo further reactions with other molecules, showcasing the potential of this compound in synthesizing various organotin derivatives. []
Q2: How does the structure of ferrocenylsilanediols, synthesized using this compound, impact their properties?
A2: Research shows that ferrocenylsilanediols, synthesized from the reaction of ferrocenyldichlorosilanes with this compound, exhibit a distinct structural arrangement. [] They form double-chain structures through intermolecular hydrogen bonding between the silanol groups. [] Further hydrogen bonding leads to the formation of ladder-like structures. [] This self-assembling behavior is influenced by the substituents on the ferrocenyl moiety, highlighting the role of steric and electronic factors in determining the final structure. [] Understanding these structural features is crucial for exploring potential applications of these compounds.
Q3: Does this compound exist in different isomeric forms?
A3: While this compound primarily exists as the cis isomer in its crystalline form, it forms a mixture of cis and trans isomers in solution. [] This isomerism arises from the different spatial arrangements of the tert-butyl and chlorine substituents around the central tin atom. The existence of these isomers in solution highlights the dynamic nature of this compound and its potential to adopt different conformations depending on the surrounding environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

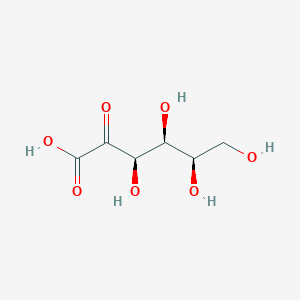

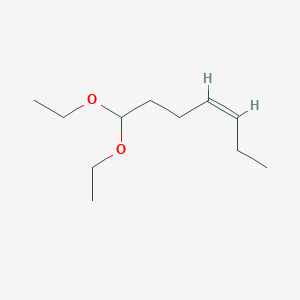
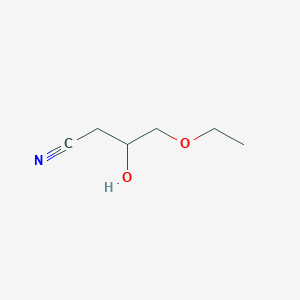
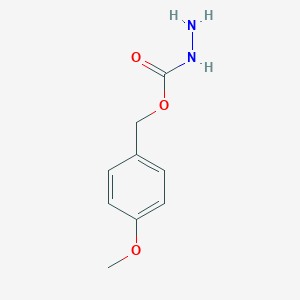

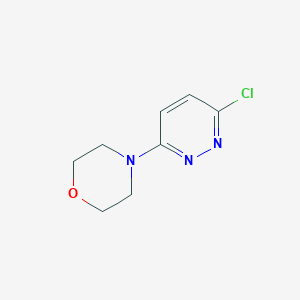
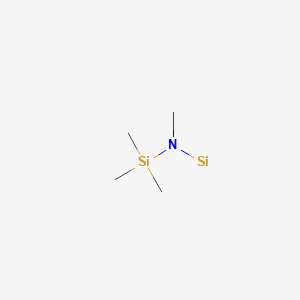
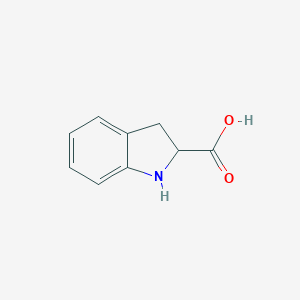
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
